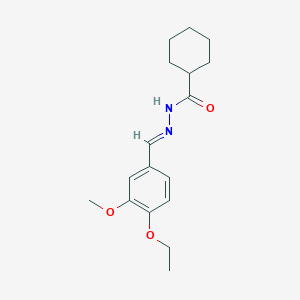![molecular formula C14H14N2O3S2 B5551481 3-[5-(aminosulfonyl)-2-thienyl]-N-cyclopropylbenzamide](/img/structure/B5551481.png)
3-[5-(aminosulfonyl)-2-thienyl]-N-cyclopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-[5-(aminosulfonyl)-2-thienyl]-N-cyclopropylbenzamide" belongs to a class of organic compounds known for their distinctive structural features, which include cyclopropyl groups and sulfonamide functionalities. These structural elements contribute to the compound's unique chemical and physical properties, and they play a significant role in the compound's reactivity and potential applications in various fields, excluding its drug-related properties and usage.
Synthesis Analysis
The synthesis of cyclopropyl-related compounds can be achieved through different methods, including the Rhodium(II) N-(Arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes. This process is highly diastereoselective and enantioselective, particularly effective for producing functionalized cyclopropanes with high levels of enantioselectivity when using cyclic N-(arylsulfonyl)amino acids as ligands for the dirhodium catalyst (Davies et al., 1996).
Molecular Structure Analysis
Molecular structure and intermolecular interactions significantly influence the properties and reactivity of chemical compounds. The molecular structure can be analyzed through various spectroscopic methods and theoretical calculations, as seen in studies determining the structure by single crystal X-ray diffraction and DFT calculations. These studies reveal how dimerization and crystal packing affect molecular geometry, particularly dihedral angles and rotational conformations of aromatic rings (Karabulut et al., 2014).
Chemical Reactions and Properties
The compound's chemical reactivity, including its participation in cyclopropanation reactions or interactions with other chemical entities, reflects its potential utility in synthetic organic chemistry. For instance, the reactivity of sulfone groups and their role in chemical transformations is crucial for synthesizing various functionalized compounds (Miao et al., 2016).
Aplicaciones Científicas De Investigación
Structure and Anticancer Properties
- Research on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety has shown that these compounds exhibit potent cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF-7. The study highlights the synthesis, structural characterization, and biological evaluation of these compounds, suggesting their potential as anticancer agents. The findings indicate that specific derivatives induced apoptosis and arrested the cell cycle, highlighting the therapeutic potential of sulfonamide-containing compounds in cancer treatment (Ravichandiran et al., 2019).
Antifungal and Antibacterial Applications
- A study on Ag(I) and Zn(II) complexes of Aminobenzolamide derivatives revealed their antifungal activity against Aspergillus and Candida species. This research underscores the potential of sulfonamide derivatives in developing new antifungal treatments, with some compounds exhibiting activities comparable to ketoconazole (Mastrolorenzo et al., 2000).
Synthetic Methodologies and Chemical Properties
- Copper-mediated aminosulfonylation of 2-vinylbenzamides with sodium sulfinates has been developed to produce sulfonylated lactams. This methodology features broad functional group tolerance and highlights the versatile applications of sulfonamide chemistry in synthesizing complex organic molecules (Wang et al., 2019).
Inhibition of Enzymatic Activity
- The synthesis and evaluation of sulfonamide derivatives as inhibitors of carbonic anhydrase (CA) have been explored, demonstrating the potential of these compounds in targeting enzyme activity for therapeutic purposes. Such studies indicate the broad applicability of sulfonamide-containing compounds in medicinal chemistry and drug development (Casey et al., 2004).
Propiedades
IUPAC Name |
N-cyclopropyl-3-(5-sulfamoylthiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c15-21(18,19)13-7-6-12(20-13)9-2-1-3-10(8-9)14(17)16-11-4-5-11/h1-3,6-8,11H,4-5H2,(H,16,17)(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGXXYZBQIVSAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC=C(S3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(aminosulfonyl)-2-thienyl]-N-cyclopropylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551403.png)
![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B5551410.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5551411.png)
![4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5551418.png)
![2-acetyl-8-[(3-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5551433.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5551438.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5551441.png)
![2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate](/img/structure/B5551444.png)
![4-[(2,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5551447.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methylacetamide](/img/structure/B5551458.png)
![4-[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N-methyl-N-(pyridin-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5551460.png)

